molecular formula C12H20O B14642997 2-Cyclohexen-1-one, 3-butyl-5,5-dimethyl- CAS No. 56745-22-3

2-Cyclohexen-1-one, 3-butyl-5,5-dimethyl-

Cat. No.: B14642997
CAS No.: 56745-22-3
M. Wt: 180.29 g/mol
InChI Key: ORPKYSDROGAQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-5,5-dimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H20O. It is a cyclohexenone derivative, characterized by a butyl group at the 3-position and two methyl groups at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-5,5-dimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of 5,5-dimethylcyclohex-2-en-1-one with butyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of 3-butyl-5,5-dimethylcyclohex-2-en-1-one may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and other advanced techniques may be employed to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-butyl-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-butyl-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-butyl-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-butyl-5,5-dimethylcyclohex-2-en-1-one
  • 5,5-dimethylcyclohex-2-en-1-one
  • 3-butylcyclohex-2-en-1-one

Uniqueness

3-butyl-5,5-dimethylcyclohex-2-en-1-one is unique due to the presence of both butyl and dimethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

56745-22-3

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-butyl-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O/c1-4-5-6-10-7-11(13)9-12(2,3)8-10/h7H,4-6,8-9H2,1-3H3

InChI Key

ORPKYSDROGAQAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)CC(C1)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.